3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis and Colorimetric Sensing Applications
N-(Cyano(naphthalen-1-yl)methyl)benzamide Derivatives : A study by Younes et al. (2020) focused on synthesizing a series of benzamide derivatives with potential applications in colorimetric sensing. These compounds demonstrate significant changes in color in response to fluoride ions, indicating potential utility in detecting environmental pollutants or in developing chemical sensors. The colorimetric sensing behavior hinges on a deprotonation-enhanced intramolecular charge transfer mechanism (E. A. Younes et al., 2020).
Fluorescence and Labeling Applications
Fluorescence Derivatisation of Amino Acids : Research by Frade et al. (2007) explores the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, leading to derivatives that exhibit strong fluorescence. This method could potentially be applied in biological assays for the fluorescent labeling of biomolecules, providing tools for biological research and diagnostics (V. Frade et al., 2007).
Chemical Synthesis and Modification Applications
Synthesis of Benzooxazine Derivatives for Cyanide Detection : Tomasulo et al. (2006) developed heterocyclic compounds for the colorimetric detection of cyanide, showcasing the chemical versatility of cyano-substituted compounds. This work underscores the potential of such compounds in synthesizing sensors for detecting hazardous substances (M. Tomasulo et al., 2006).
Preparation of Selenazin-4-ones and Oxazin-6-ones : Studies by Yokoyama et al. (1985, 1986) on the synthesis of 1,3-selenazin-4-ones and rearrangement reactions to produce oxazin-6-ones demonstrate the compound's utility in organic synthesis, offering pathways to novel heterocyclic structures (M. Yokoyama et al., 1985), (M. Yokoyama et al., 1986).
Antineoplastic and Antimonoamineoxidase Properties
New Benzoquinazoline Derivatives : Research into benzo[H]quinazoline derivatives, including cyano-substituted compounds, has revealed potential antineoplastic and antimonoamineoxidase properties, indicating possible therapeutic applications in treating cancer and mood disorders (A. Markosyan et al., 2010).
Future Directions
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that “3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide” and similar compounds could have potential applications in the development of new drugs.
Properties
IUPAC Name |
3-cyano-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c23-13-15-6-5-7-16(12-15)21(27)24-14-20-18-10-3-4-11-19(18)22(28)26(25-20)17-8-1-2-9-17/h3-7,10-12,17H,1-2,8-9,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZDJUSZUMMEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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